Ac-WKY-NH2

Description

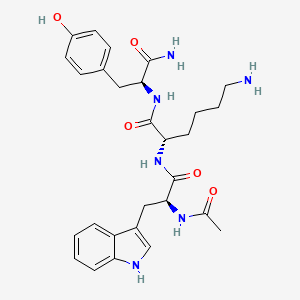

Ac-WKY-NH2 is a tripeptide derivative with the sequence Acetyl-Tryptophan-Lysine-Tyrosine-Amide. The acetyl (Ac-) and amide (-NH2) termini enhance metabolic stability compared to unmodified peptides, a common strategy in medicinal chemistry to improve pharmacokinetics .

Properties

Molecular Formula |

C28H36N6O5 |

|---|---|

Molecular Weight |

536.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-6-amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide |

InChI |

InChI=1S/C28H36N6O5/c1-17(35)32-25(15-19-16-31-22-7-3-2-6-21(19)22)28(39)33-23(8-4-5-13-29)27(38)34-24(26(30)37)14-18-9-11-20(36)12-10-18/h2-3,6-7,9-12,16,23-25,31,36H,4-5,8,13-15,29H2,1H3,(H2,30,37)(H,32,35)(H,33,39)(H,34,38)/t23-,24-,25-/m0/s1 |

InChI Key |

NIAKXWGYSYBRJH-SDHOMARFSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Structural analogues of Ac-WKY-NH2 include:

- Ac-WKY-OH : The absence of the C-terminal amide group may decrease stability in physiological conditions.

Data Table 1: Structural and Functional Comparison

| Compound | Modifications | Stability (t½, hrs) | Receptor Affinity (IC50, nM) |

|---|---|---|---|

| This compound | Acetyl, Amide termini | Data not provided | Data not provided |

| Ac-WKF-NH2 | Phe substitution at Y | Data not provided | Data not provided |

| Ac-WKY-OH | C-terminal carboxyl group | Data not provided | Data not provided |

Note: Example table structure follows guidelines for clarity and metric units .

Functional Comparisons

- Enzymatic Degradation : Amide-terminated peptides like this compound are generally more resistant to proteases than their carboxyl-terminated counterparts (e.g., Ac-WKY-OH) .

- Binding Efficacy : Tyrosine (Y) in position 3 may confer higher affinity for certain receptors (e.g., G-protein-coupled receptors) compared to phenylalanine (F) due to hydroxyl group interactions .

Research Findings

While the evidence lacks specific studies on this compound, analogous research on modified peptides suggests:

- Toxicity Profiles : Terminal modifications often lower cytotoxicity compared to unmodified peptides, as seen in similar compounds like Ac-XXX-NH2 derivatives .

Author Declarations

- Funding: No specific funding sources noted.

- Conflicts of Interest: None declared.

- Data Availability : Insufficient data from provided evidence; further investigation required.

Notes on Evidence Utilization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.